molecular formula C9H14N2O4 B13210489 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B13210489
M. Wt: 214.22 g/mol
InChI Key: VQNVGWVXXPMEEE-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery. The imidazole-4-carboxylic acid core is a recognized scaffold in the development of pharmacologically active compounds. Scientific literature indicates that structurally related imidazole-4-carboxylic acid derivatives have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients, including angiotensin II receptor antagonists like Olmesartan . Furthermore, analogs within this chemical class, such as 1H-imidazole-2-carboxylic acid derivatives, have been the subject of structure-guided optimization programs to develop potent inhibitors of bacterial enzymes like Verona Integron-encoded Metallo-β-lactamases (VIM), which are a key driver of carbapenem antibiotic resistance . The 2-(2-methoxyethoxy)ethyl side chain on the imidazole ring may confer modified solubility and physicochemical properties, making this compound a valuable template for researchers exploring structure-activity relationships in these or other therapeutic areas. Its primary research value lies in its application as a synthetic intermediate for the design and creation of novel molecules with potential biological activity.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C9H14N2O4/c1-14-4-5-15-3-2-8-10-6-7(11-8)9(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

VQNVGWVXXPMEEE-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC1=NC=C(N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1H-imidazole-4-carboxylic acid core

A patented method outlines a catalytic synthesis of 1H-imidazole-4-carboxylic acid derivatives starting from acetyl glycine ethyl ester, involving enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis steps:

Step Description Conditions Key Reagents Notes
1 Preparation of 2-sulfhydryl-4-imidazole-ethyl formate Dissolution in methyl acetate/acetic acid, addition of sodium ethylate and ethyl formate, reaction with potassium thiocyanate and copper bath Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath catalyst Yields pale yellow powder intermediate
2 Conversion to imidazole-4-ethyl formate Dissolved in toluene, addition of inorganic salt composite catalyst, reaction at 65°C, solvent removal, pH adjustment to 8 Toluene, inorganic salt catalyst Produces 1H-imidazole-4-ethyl formate
3 Hydrolysis to 1H-imidazole-4-carboxylic acid Reaction with alkaline solution (50-55% mass fraction), pH adjustment to 1-2, filtration, recrystallization Alkaline solution B, acid solution B Final purification step

This method provides a robust route to the imidazole-4-carboxylic acid framework with good yields and purity.

Alternative Coupling and Functionalization Methods

Several coupling reagents and conditions are documented for related imidazole carboxylic acid derivatives, which can be adapted for this compound:

Coupling Method Reagents Conditions Yield & Notes
Carbodiimide-mediated coupling (EDC, HOBt) EDC, HOBt, DIEA in DMF Room temperature to 80°C, 15 min to overnight Yields 57-76% in related imidazole carboxamide synthesis
HATU-mediated coupling HATU, DIPEA in DMF Room temperature, 15 min to 24 h Efficient amide bond formation, used for imidazole derivatives
Mitsunobu reaction DIAD, triphenylphosphine Anhydrous conditions, mild heating Used for O-alkylation to introduce ether substituents

These methods are primarily used for amide formation but can be adapted for side chain installation or further functionalization.

Summary Table of Key Preparation Steps

Preparation Stage Method Key Reagents Conditions Outcome
Imidazole ring formation Catalytic synthesis from acetyl glycine ethyl ester Sodium ethylate, ethyl formate, potassium thiocyanate, copper catalyst 60-100°C, solvent evaporation, pH adjustment 2-sulfhydryl-4-imidazole-ethyl formate intermediate
Oxidation & cyclization Inorganic salt composite catalysis Toluene, catalyst, 65°C Formation of imidazole-4-ethyl formate
Hydrolysis Alkaline hydrolysis 50-55% alkaline solution, 25-50°C, acid workup 1H-imidazole-4-carboxylic acid
Side chain introduction Alkylation or Mitsunobu reaction Base, 2-(2-methoxyethoxy)ethyl halide/tosylate Room temperature to mild heating 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid
  • The catalytic synthesis methods provide efficient access to the imidazole-4-carboxylic acid core with high purity and yield, suitable for further functionalization.
  • Alkylation strategies for introducing polyether side chains are well-established in literature for similar heterocycles, with Mitsunobu and base-mediated alkylation being common.
  • Carbodiimide and HATU coupling reagents are versatile for amide bond formation but less directly applicable for alkylation on the imidazole nitrogen; however, these reagents are useful if amide derivatives of the acid are desired.
  • Reaction conditions such as solvent choice (DMF, toluene), temperature control, and pH adjustments are critical for optimizing yields and purity.
  • Purification typically involves solvent evaporation, pH adjustment, filtration, recrystallization, and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted imidazole derivatives.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a synthetic compound with a molecular weight of approximately 214.22 g/mol . It features an imidazole ring substituted with a carboxylic acid group and an ether chain. The presence of the methoxyethoxy substituent influences its biological activity, making it potentially useful in medicinal chemistry and pharmacology.

Potential Applications

The unique structure of this compound lends itself to various applications:

  • Pharmaceutical Development The compound can be used in synthesizing pharmaceutical intermediates. Its functional groups enable it to participate in various synthetic pathways crucial for drug development.
  • Enzyme Modulation Similar compounds have demonstrated the ability to modulate enzyme activity and interact with cellular targets, suggesting this compound may have similar potential.
  • Material Science As a building block in creating novel materials, this compound's distinct structure can be utilized.

Reactivity

The reactivity of this compound is attributed to its functional groups:

  • Carboxylic Acid Group This group allows for esterification, amidation, and salt formation.
  • Imidazole Ring The imidazole ring is crucial for metal coordination and hydrogen bonding.
  • Ether Chain The ether chain affects the compound's solubility and flexibility.

The compound's ability to undergo these reactions makes it a versatile candidate for various synthetic pathways, particularly in the development of pharmaceuticals.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
1H-Imidazole-4-carboxylic acidImidazole derivativeBasic structure without substituents
2-Ethyl-1H-imidazole-4-carboxylic acidImidazole derivativeEthyl substitution affecting solubility
2-Phenyl-1H-imidazole-4-carboxylic acidImidazole derivativePhenyl group potentially enhancing biological activity

These compounds highlight the versatility of the imidazole scaffold while emphasizing the unique properties imparted by specific substituents like the methoxyethoxy group in this compound.

Research and Interaction Studies

Interaction studies involving this compound are crucial to understanding its pharmacodynamics. Preliminary assessments may include:

  • Spectroscopic Analysis Using NMR, IR, and UV-Vis spectroscopy to study its structural and electronic properties.
  • Binding Assays Assessing its affinity for relevant biological targets such as enzymes or receptors.
  • Cell-Based Assays Evaluating its effects on cellular function and viability.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Structure Molecular Weight (g/mol) Solubility (Predicted) logP (Estimated) Key References
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid 2-(2-Methoxyethoxy)ethyl ~242.25* High (aqueous) -0.5 to 0.5 -
2-Methyl-1H-imidazole-4-carboxylic acid Methyl 126.11 Moderate 0.3
Ethyl 2-amino-1H-imidazole-4-carboxylate Ethyl ester, amino 169.18 Low (organic solvents) 1.2
4-Methyl-1H-imidazole-2-carboxylic acid hydrate Methyl (position 2) 128.09 (anhydrous) Moderate -0.1
Candesartan Cilexetil Related Compound G Biphenyl-tetrazolyl 440.45 Low 3.8

*Estimated based on structural analogs.

Key Observations :

Solubility: The methoxyethoxyethyl side chain in the target compound introduces ether oxygen atoms, which improve aqueous solubility compared to alkyl-substituted analogs like 2-methyl-1H-imidazole-4-carboxylic acid . Esters (e.g., Ethyl 2-amino-1H-imidazole-4-carboxylate) exhibit lower aqueous solubility due to reduced polarity .

logP : The hydrophilic substituent in the target compound lowers its logP (a measure of lipophilicity) relative to aryl- or alkyl-substituted imidazoles (e.g., Candesartan-related compounds, logP ~3.8) . This suggests enhanced compatibility with hydrophilic environments, such as biological fluids.

Stereoelectronic Effects : The carboxylic acid group at position 4 enhances hydrogen-bonding capacity, favoring interactions with biological targets compared to esters or amides .

Positional Isomerism and Activity

  • 4-Carboxylic Acid vs. 2-Carboxylic Acid: The position of the carboxylic acid group significantly impacts biological activity.
  • Substituent Flexibility : The methoxyethoxyethyl chain provides conformational flexibility, which may improve binding to flexible protein pockets compared to rigid aryl groups in Candesartan analogs .

Biological Activity

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a synthetic compound characterized by its imidazole ring, which is known for its diverse biological activities. This compound includes unique functional groups that may influence its pharmacological potential. The focus of this article is to explore the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O4C_{10}H_{15}N_{3}O_{4}, with a molecular weight of approximately 214.22 g/mol. Its structure features an imidazole ring substituted with a carboxylic acid group and a methoxyethoxy chain, which may enhance its solubility and interaction with biological targets.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds. The following table summarizes some similar imidazole derivatives and their reported biological activities:

Compound NameStructure TypeBiological Activity
1H-Imidazole-4-carboxylic acidImidazole derivativeAntimicrobial, anticancer
2-Ethyl-1H-imidazole-4-carboxylic acidImidazole derivativeAntifungal, enzyme inhibition
2-Phenyl-1H-imidazole-4-carboxylic acidImidazole derivativeEnhanced anticancer activity

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
  • Modulation of Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related imidazole derivatives provides insight into possible biological activities:

  • Antimicrobial Studies : Research has shown that imidazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : A study demonstrated that certain imidazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit key enzymes involved in metabolic processes, indicating a versatile pharmacological profile .

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